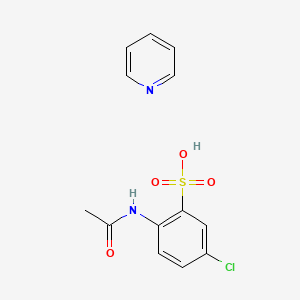

2-Acetamido-5-chlorobenzenesulfonic acid;pyridine

Vue d'ensemble

Description

2-Acetamido-5-chlorobenzenesulfonic acid;pyridine is a chemical compound with the molecular formula C13H13ClN2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an acetamido group, a chlorobenzene ring, and a sulfonic acid group, all coordinated with pyridine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine typically involves the following steps:

Nitration: Chlorobenzene is nitrated to form 2-nitrochlorobenzene.

Reduction: The nitro group is reduced to an amino group, resulting in 2-amino-5-chlorobenzene.

Acetylation: The amino group is acetylated to form 2-acetamido-5-chlorobenzene.

Sulfonation: The acetylated compound is then sulfonated to produce 2-acetamido-5-chlorobenzenesulfonic acid.

Coordination with Pyridine: Finally, the sulfonic acid is coordinated with pyridine to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sulfuric acid for sulfonation and acetic anhydride for acetylation.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-5-chlorobenzenesulfonic acid;pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of 2-acetamido-5-chlorobenzenesulfonic acid; pyridine generally involves several steps:

- Nitration : Chlorobenzene is nitrated to form 2-nitrochlorobenzene.

- Reduction : The nitro group is reduced to an amino group.

- Acetylation : The amino group undergoes acetylation.

- Sulfonation : The acetylated compound is sulfonated.

- Coordination with Pyridine : Finally, the sulfonic acid is coordinated with pyridine.

Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of dyes and pigments due to its unique chemical properties.

- Catalyst : The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology

- Enzyme Inhibition Studies : Research indicates that 2-acetamido-5-chlorobenzenesulfonic acid; pyridine can be utilized in studying enzyme inhibition mechanisms, which is crucial for drug development .

- Protein Interactions : Its interactions with biological macromolecules can influence enzyme activity and cellular processes, making it valuable in pharmacological research.

Medicine

- Potential Anti-inflammatory Agent : Investigations are ongoing regarding its potential use as an anti-inflammatory agent, which could lead to new therapeutic options.

- Drug Development : The compound's structural features make it a candidate for synthesizing novel pharmaceuticals.

Industry

- Production of Specialty Chemicals : It is utilized in the production of specialty chemicals that require specific functional groups for desired properties.

- Pesticide Synthesis : Its derivatives are explored for use in synthesizing agricultural chemicals due to their efficacy and low toxicity profiles .

Case Studies

-

Enzyme Inhibition Research :

- A study demonstrated that derivatives of 2-acetamido-5-chlorobenzenesulfonic acid; pyridine effectively inhibit specific enzymes involved in inflammatory pathways. This finding supports its potential as an anti-inflammatory agent.

-

Synthesis of Pharmaceuticals :

- Researchers have successfully synthesized novel pharmaceutical compounds using 2-acetamido-5-chlorobenzenesulfonic acid; pyridine as an intermediate, showcasing its importance in drug development processes.

Mécanisme D'action

The mechanism of action of 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Acetamido-5-bromobenzenesulfonic acid;pyridine

- 2-Acetamido-5-iodobenzenesulfonic acid;pyridine

- 2-Acetamido-5-fluorobenzenesulfonic acid;pyridine

Uniqueness

2-Acetamido-5-chlorobenzenesulfonic acid;pyridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Activité Biologique

2-Acetamido-5-chlorobenzenesulfonic acid; pyridine (CAS No. 54981-42-9) is a chemical compound notable for its diverse applications in scientific research, particularly in the fields of chemistry and biology. This compound features a unique structure that includes an acetamido group, a chlorobenzene ring, and a sulfonic acid group coordinated with pyridine. Its molecular formula is C13H13ClN2O4S, and it is recognized for its potential biological activities, including enzyme inhibition and interactions with proteins.

The biological activity of 2-acetamido-5-chlorobenzenesulfonic acid; pyridine is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The sulfonic acid group can participate in ionic interactions, while the acetamido moiety may form hydrogen bonds with active sites on enzymes. These interactions can modulate enzyme activity, leading to significant biological effects.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an enzyme inhibitor. For instance, studies have shown its potential in inhibiting specific kinases involved in cancer cell proliferation. The compound's inhibition of HSET (KIFC1), a kinesin responsible for centrosome clustering in cancer cells, has been particularly noteworthy. In vitro assays indicated that 2-acetamido-5-chlorobenzenesulfonic acid; pyridine exhibits micromolar inhibition of HSET, suggesting it may disrupt the mitotic process in centrosome-amplified cancer cells .

Case Studies

- Cancer Cell Studies : In a study focusing on centrosome amplification in cancer cells, treatment with 2-acetamido-5-chlorobenzenesulfonic acid; pyridine led to the induction of multipolar mitotic spindles, resulting in aberrant cell division and increased cell death. This highlights its potential as a therapeutic agent against certain types of cancer cells .

- Anti-inflammatory Potential : Preliminary investigations into the compound's anti-inflammatory properties have shown promising results. It has been noted for its ability to inhibit pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 2-acetamido-5-chlorobenzenesulfonic acid; pyridine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Acetamido-5-bromobenzenesulfonic acid; pyridine | Similar structure with bromine | Moderate enzyme inhibition |

| 2-Acetamido-5-iodobenzenesulfonic acid; pyridine | Similar structure with iodine | Low enzyme inhibition |

| 2-Acetamido-5-fluorobenzenesulfonic acid; pyridine | Similar structure with fluorine | High selectivity but low potency |

This comparison indicates that the chlorine substitution on the benzene ring may enhance specific interactions leading to increased biological activity compared to other halogenated analogs.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Acetamido-5-chlorobenzenesulfonic acid and its coupling with pyridine derivatives?

- Methodological Answer : Synthesis typically involves sequential functionalization. For the benzenesulfonic acid moiety, chlorination at the 5-position followed by sulfonation and acetamidation is standard. Coupling with pyridine derivatives may employ nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . Characterization of intermediates via NMR (¹H/¹³C) and LC-MS is critical to confirm regioselectivity and purity .

Q. How can researchers characterize the structural and purity profiles of 2-Acetamido-5-chlorobenzenesulfonic acid; pyridine adducts?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Assign peaks to confirm substituent positions (e.g., distinguishing chloro vs. sulfonic acid groups).

- HPLC/GC-MS : Quantify purity and detect byproducts.

- Elemental Analysis : Validate stoichiometry.

- X-ray crystallography (if crystalline): Resolve ambiguities in regiochemistry .

Q. What safety protocols are essential when handling reactive intermediates in the synthesis of this compound?

- Methodological Answer : Due to the chloro and sulfonic acid groups, prioritize:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- PPE : Acid-resistant gloves and goggles.

- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How do electronic effects of the chloro and sulfonic acid groups influence the compound’s reactivity in catalytic systems?

- Methodological Answer : The electron-withdrawing sulfonic acid group deactivates the benzene ring, directing electrophilic substitutions to specific positions. Computational methods (DFT calculations) can predict reactive sites, while kinetic studies (e.g., monitoring reaction rates under varying conditions) validate these effects. Compare with analogs lacking sulfonic acid to isolate its impact .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in the compound’s biological activity?

- Methodological Answer : Discrepancies may arise from solvation effects or unaccounted steric hindrance. Approaches include:

- Docking simulations : Refine models using crystallographic data of target proteins.

- Isothermal titration calorimetry (ITC) : Measure binding affinities empirically.

- Metabolite profiling : Identify off-target interactions using LC-MS/MS .

Q. How can researchers optimize reaction conditions to minimize byproducts during pyridine coupling?

- Methodological Answer : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) frameworks. For example:

- Factorial designs : Identify critical factors affecting yield.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with ionic liquids or water .

Q. What advanced techniques elucidate the role of 2-Acetamido-5-chlorobenzenesulfonic acid in supramolecular assemblies?

- Methodological Answer : Investigate self-assembly using:

- Dynamic light scattering (DLS) : Monitor aggregation in solution.

- Surface plasmon resonance (SPR) : Study binding kinetics with complementary molecules.

- Cryo-EM : Visualize nanostructures in aqueous phases .

Q. Data Analysis and Theoretical Frameworks

Q. How should researchers design experiments to probe the compound’s dual functionality (acidic sulfonic group vs. basic pyridine)?

- Methodological Answer : Employ pH-dependent studies:

- Potentiometric titrations : Determine pKa values of functional groups.

- Zeta potential measurements : Assess charge distribution in colloidal systems.

- Theoretical alignment : Use Hammett constants to correlate substituent effects with reactivity .

Q. What methodologies address discrepancies in spectroscopic data interpretation for this compound?

- Methodological Answer : Cross-validate using:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas.

- Comparative analysis : Benchmark against structurally characterized analogs .

Q. How can computational models guide the design of derivatives with enhanced thermal stability?

Propriétés

Numéro CAS |

54981-42-9 |

|---|---|

Formule moléculaire |

C13H13ClN2O4S |

Poids moléculaire |

328.77 g/mol |

Nom IUPAC |

2-acetamido-5-chlorobenzenesulfonate;pyridin-1-ium |

InChI |

InChI=1S/C8H8ClNO4S.C5H5N/c1-5(11)10-7-3-2-6(9)4-8(7)15(12,13)14;1-2-4-6-5-3-1/h2-4H,1H3,(H,10,11)(H,12,13,14);1-5H |

Clé InChI |

OVBKLXMGBCSCDF-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)O.C1=CC=NC=C1 |

SMILES canonique |

CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)[O-].C1=CC=[NH+]C=C1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.